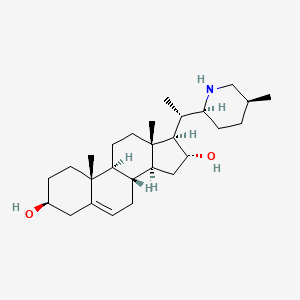
ThioD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ThioD is a thioester-activated aspartic acid.
Aplicaciones Científicas De Investigación
Gold Leaching in Acid Thiourea Solutions
Thiourea has been extensively researched as a complexing reagent for gold leaching. It presents an alternative to cyanide for extracting gold from various mineral resources. Studies, including those from the University of Utah, indicate that thiourea decomposition is relatively slow in the presence of ferric sulfate in simple solutions. The research emphasizes the role of ferric sulfate and formamidine disulfide (FDS) as effective oxidants with rapid kinetics in this process. Moreover, it was observed that some sulfide minerals could significantly catalyze the redox reaction between thiourea and ferric ion, leading to high thiourea consumption, especially when excess ferric ion is present (Li & Miller, 2006).
Pharmacogenomics and Thiopurines
Thiopurines are widely recognized in the field of pharmacogenomics for their role as anticancer and immunosuppressive agents. The study conducted by Yin et al. (2017) emphasizes the impact of NUDT15 polymorphisms, like rs116855232, on thiopurines-induced myelotoxicity and thiopurines tolerance dose. It was discovered that the variant allele of rs116855232 significantly increases the risk of developing leucopenia and also influences the thiopurines intolerance dose. This study underlines the importance of considering genetic polymorphisms in NUDT15 as a pharmacogenetic indicator for the clinical use of thiopurines, especially in Asian populations (Yin et al., 2017).
Thiopeptides: Unique Antibiotics
Thiopeptides are acknowledged for their unique chemical structures and diverse biological activities. They are a class of natural product antibiotics that have been a subject of fascination due to their complex structures and biosynthesis. Although no thiopeptide has been approved for human use, mainly due to challenges like poor solubility and low bioavailability, the research from 2015 onwards has been significant in uncovering their biosynthetic routes and understanding their biological activity. This area of research holds promise for future developments in antibiotic therapies (Chan & Burrows, 2020).
Analytical Chemistry and Thiourea Derivatives
The versatility of thiourea and its derivatives is evident in their wide range of applications, from medicinal to chemosensor fields. Khan et al. (2020) discussed the coordination chemistry of thiourea with selected metals like Cu, Ag, and Au, highlighting its potential in biological and medicinal applications. The review also delves into the use of thiourea derivatives as chemosensors in analytical chemistry, stressing that these derivatives, when coordinated with the right metal ion, can significantly enhance activities in pharmaceutical chemistry (Khan et al., 2020).
Propiedades
Número CAS |
2206682-00-8 |
|---|---|
Nombre del producto |
ThioD |
Fórmula molecular |
C12H20N2O5S |
Peso molecular |
304.36 |
Nombre IUPAC |
(S)-2-Amino-4-((2-(((cyclopentyloxy)carbonyl)amino)ethyl)thio)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1 |
Clave InChI |
QYAZIXSDGGIHRH-VIFPVBQESA-N |
SMILES |
O=C(O)[C@@H](N)CC(SCCNC(OC1CCCC1)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ThioD; Thio-D; Thio D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)




![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)

